3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
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Overview
Description
3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, an ethoxy group, and a nitrophenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group is introduced via nucleophilic substitution, where an ethoxide ion (EtO-) reacts with the brominated benzene derivative.
Amidation: The final step involves the formation of the amide bond by reacting the ethoxylated bromobenzene with 2-methyl-4-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Hydroxylamine derivatives: Formed by partial reduction of the nitro group.
Substituted benzamides: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide
- 3-bromo-4-(2-methoxyethoxy)-N-(4-methyl-2-nitrophenyl)benzamide
- 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide
Uniqueness
3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-3-23-15-7-4-11(9-13(15)17)16(20)18-14-6-5-12(19(21)22)8-10(14)2/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKCAAZXYNHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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